molecular formula C8H19N3O B3202165 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide CAS No. 1020931-43-4

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide

Cat. No.: B3202165
CAS No.: 1020931-43-4
M. Wt: 173.26 g/mol
InChI Key: PMRNUQQZPBCVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Dimethylamino)ethyl]amino}-N,N-dimethylacetamide is a tertiary acetamide derivative characterized by a central acetamide backbone substituted with two dimethylamino groups and an additional 2-(dimethylamino)ethylamino moiety. The dimethylamino groups likely enhance solubility in polar solvents and influence reactivity, while the ethylamino chain may contribute to steric effects or hydrogen-bonding interactions .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-10(2)6-5-9-7-8(12)11(3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRNUQQZPBCVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide typically involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the acetamide group. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
2-{[2-(Dimethylamino)ethyl]amino}-N,N-dimethylacetamide N,N-dimethyl, 2-(dimethylamino)ethylamino C₈H₁₈N₄O 186.26* Not explicitly listed Multiple dimethylamino groups, branched structure
N,N-Dimethylacetamide (DMAC) N,N-dimethyl C₄H₉NO 87.12 127-19-5 Simple solvent, high polarity
N,N-Diethylacetamide N,N-diethyl C₆H₁₃NO 115.17 685-91-6 Larger alkyl groups, lower polarity
2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide N,N-dimethyl, 2-(methylamino)ethylamino C₇H₁₇N₃O 159.23 1096314-99-6 Methyl-substituted aminoethyl chain
Acetamide,2-(diethylamino)-N,N-diphenyl Diethylamino, diphenyl C₁₈H₂₂N₂O 282.38 101784-86-5 Aromatic substituents, steric hindrance

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: DMAC () is highly polar and miscible with water, while N,N-diethylacetamide () shows reduced polarity due to ethyl groups. The target compound’s additional amino groups may enhance water solubility via hydrogen bonding.
  • Boiling Point : DMAC boils at ~165°C (), whereas N,N-diethylacetamide (higher alkyl content) likely has a higher boiling point. The target compound’s branched structure may lower volatility compared to simpler analogs.

Biological Activity

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide (DMAED) is a compound with significant potential in various scientific fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

DMAED is characterized by its unique structure, which includes multiple amine groups that enhance its reactivity and biological interactions. Its molecular formula is C8H18N2OC_8H_{18}N_2O, which contributes to its diverse applications in polymer chemistry, drug delivery systems, and organic synthesis.

Compound Name Molecular Formula Key Features
This compoundC₈H₁₈N₂OEnhanced reactivity due to multiple amine groups
N,N-DimethylacetamideC₆H₁₃N₃OCommon solvent; simpler structure
DimethylformamideC₃H₇N₃OUsed as a solvent; different functional groups
2-Amino-N,N-dimethylacetamideC₄H₉N₂OLacks ethylamine side chain; simpler interactions

DMAED interacts with various biological systems, primarily through its amine functionalities, which can engage with receptors and enzymes. Preliminary studies suggest that compounds containing dimethylamino groups may enhance binding affinity to specific targets, influencing their biological activity.

  • Enzyme Interactions : DMAED may act as a substrate or inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Binding : Its structural features allow it to interact with neurotransmitter receptors, potentially affecting signaling pathways.

Case Studies

  • Study on Cytotoxicity : Research indicated that DMAED derivatives exhibited cytotoxic effects on cancer cell lines. The presence of hydrophilic substituents at specific positions enhanced the biological activity of these compounds, suggesting a potential for therapeutic applications in oncology .
  • Drug Delivery Applications : DMAED has been incorporated into biocompatible polymer matrices for drug delivery systems. Studies showed improved drug encapsulation efficiency and controlled release profiles when using DMAED-based nanocarriers .

Applications in Research

DMAED's versatility extends across various scientific disciplines:

  • Polymer Chemistry : Utilized as a reagent to modify polymer properties for applications in packaging and coatings.
  • Medicinal Chemistry : Investigated for its potential therapeutic effects, particularly in drug formulations targeting specific diseases.
  • Biological Research : Employed in studies exploring its interactions with biomolecules, contributing to the understanding of drug-receptor dynamics.

Comparative Analysis

When compared to similar compounds like N,N-Dimethylacetamide (DMA) and Dimethylformamide (DMF), DMAED's unique structural features provide distinct advantages in reactivity and biological compatibility. The presence of an ethylamine side chain enhances its solubility and interaction potential with biological targets.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersExpected OutcomeReference
¹H NMR (CDCl₃)δ 2.2–2.4 (s, 6H, N(CH₃)₂)Confirms dimethylamino groups
HRMSm/z 183.14 [M+H]⁺Validates molecular formula
GLC Retention8.2 min (DB-WAX, 180°C)Ensures purity ≥99%

Q. Table 2. Stability Testing Conditions

ConditionProtocolDegradation Marker
Acidic (pH 3)0.1 M HCl, 37°C, 24 hHydrolysis to free amine
Oxidative3% H₂O₂, 25°C, 12 hN-Oxide formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.